Product packaging for rac Methadone N-Oxide Hydrochloride(Cat. No.:)

rac Methadone N-Oxide Hydrochloride

Cat. No.: B13437713
M. Wt: 361.9 g/mol
InChI Key: UBXNXUHNYJHAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Methadone N-Oxide Hydrochloride is a chemical derivative of methadone, a synthetic compound that primarily acts as a full agonist at the µ-opioid receptor (MOR) in the central nervous system . Like its parent compound, this derivative is intended for investigational use in biochemical and pharmacological research. Methadone is known for its unique dual mechanism, also functioning as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may contribute to reduced tolerance and efficacy in managing neuropathic pain . The rac designation indicates the racemic mixture, containing both the (R) and (S) enantiomers. The (R) enantiomer is primarily responsible for the majority of the opioid activity, while research suggests the (S) enantiomer contributes more significantly to NMDA receptor antagonism . The conversion of methadone to its N-oxide metabolite is a known metabolic pathway, primarily mediated by cytochrome P450 enzymes, including CYP3A4 . Studying this specific metabolite, this compound, provides researchers with a valuable tool for exploring the complex metabolism, pharmacokinetics, and structure-activity relationships of opioid compounds. Potential research applications include investigating the role of metabolic pathways in drug-drug interactions, analyzing the differential contributions of methadone metabolites to its overall pharmacological profile, and supporting forensic or bioanalytical method development. This product is provided as a high-purity hydrochloride salt to ensure stability and solubility in various experimental settings. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets and handling protocols for opioid compounds must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28ClNO2 B13437713 rac Methadone N-Oxide Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

N,N-dimethyl-5-oxo-4,4-diphenylheptan-2-amine oxide;hydrochloride

InChI

InChI=1S/C21H27NO2.ClH/c1-5-20(23)21(16-17(2)22(3,4)24,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H

InChI Key

UBXNXUHNYJHAOE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC(C)[N+](C)(C)[O-])(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for Rac Methadone N Oxide Hydrochloride

Chemical Synthesis Approaches to N-Oxides of Amines

The formation of an N-oxide from a tertiary amine is a fundamental transformation in organic chemistry. This section delves into the general principles governing this reaction and the stereochemical considerations involved.

General Principles of N-Oxidation Reactions

The conversion of a tertiary amine to its corresponding N-oxide involves the formation of a coordinate covalent bond between the nitrogen atom and an oxygen atom. This transformation is typically achieved through the use of an oxidizing agent that can deliver an oxygen atom to the nucleophilic nitrogen. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and other specialized reagents like Caro's acid. wikipedia.orgasianpubs.org

The general mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic oxygen atom of the oxidizing agent. For instance, in the reaction with m-CPBA, the peroxy acid is the oxygen donor. chemistai.org The reaction is often carried out in a suitable solvent at controlled temperatures to ensure selectivity and prevent over-oxidation or side reactions. The choice of solvent and reaction conditions can be influenced by the specific properties of the tertiary amine and the chosen oxidant. asianpubs.org

A variety of catalysts can be employed to facilitate the N-oxidation process, particularly when using hydrogen peroxide. These can include metal-based catalysts, such as those containing rhenium or platinum, which can enhance the reaction rate and yield under mild conditions. rsc.orgorganic-chemistry.org Environmentally benign approaches utilizing catalysts like tungstate-exchanged layered double hydroxides in aqueous media have also been developed. asianpubs.org

Stereochemical Control in N-Oxide Synthesis

When a tertiary amine possesses three different substituents, the resulting N-oxide can be chiral at the nitrogen atom. Unlike the parent amine, which typically undergoes rapid pyramidal inversion, the corresponding N-oxide can be configurationally stable and exist as a pair of enantiomers. libretexts.org This has implications for the synthesis of N-oxides from chiral tertiary amines, as the stereochemistry of the starting material can influence the stereochemistry of the product.

The oxidation of a chiral tertiary amine can proceed with either retention or inversion of configuration at the nitrogen center, depending on the reaction mechanism and the reagents employed. However, in many cases, the oxidation occurs with retention of stereochemistry. The ability to control the stereochemistry of N-oxides is of significant interest in asymmetric synthesis, where chiral N-oxides can be used as catalysts or chiral auxiliaries.

Targeted Synthesis of rac-Methadone N-Oxide Hydrochloride

The synthesis of rac-Methadone N-Oxide Hydrochloride specifically involves the N-oxidation of racemic methadone, followed by treatment with hydrochloric acid to form the corresponding salt.

Optimization of Reaction Conditions and Reagents

While specific literature detailing the optimized synthesis of rac-Methadone N-Oxide Hydrochloride is limited, the general principles of N-oxidation can be applied. The starting material, rac-methadone, is a tertiary amine. A common and effective method for the N-oxidation of such compounds is the use of hydrogen peroxide, often in the presence of a catalyst, or a peroxy acid like m-CPBA. chemistai.orgrsc.org

A hypothetical reaction scheme would involve dissolving rac-methadone in a suitable solvent, such as a chlorinated solvent like dichloromethane (B109758) for m-CPBA or an alcohol for hydrogen peroxide-based oxidations. The oxidizing agent would then be added, likely at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermicity of the reaction and minimize potential side reactions. The stoichiometry of the oxidant would be carefully controlled to favor the formation of the N-oxide without leading to degradation of the molecule.

Following the completion of the N-oxidation to form rac-Methadone N-Oxide, the hydrochloride salt can be prepared by introducing hydrochloric acid. This is typically done by bubbling hydrogen chloride gas through a solution of the N-oxide in an anhydrous solvent or by adding a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol).

Derivatization Strategies for Analogues and Related Compounds

The N-oxide functionality in rac-Methadone N-Oxide offers a reactive handle for further chemical modifications, allowing for the synthesis of analogues and related compounds. Key derivatization strategies include reactions involving acylation, alkylation, and the Polonovski reaction.

The reaction of N-oxides with acylating agents, such as acetic anhydride (B1165640) or acyl chlorides, can lead to the formation of various derivatives. nih.gov These reactions often proceed through an initially formed O-acylated intermediate.

Alkylation at the oxygen atom of the N-oxide can also be achieved using alkylating agents. Furthermore, visible-light-mediated, catalyst-free methods have been developed for the C-2 alkylation of heterocyclic N-oxides, which could potentially be adapted. chemrxiv.org

A particularly versatile method for the derivatization of tertiary amine N-oxides is the Polonovski reaction. organicreactions.orgnumberanalytics.comnumberanalytics.comresearchgate.net This reaction typically involves treating the N-oxide with an activating agent like acetic anhydride or trifluoroacetic anhydride. This leads to the formation of an iminium ion intermediate, which can then be trapped by nucleophiles or undergo further transformations to yield a variety of products, including N-dealkylated amides and aldehydes. organicreactions.org The use of iron salts can mediate a non-classical Polonovski reaction, which has been applied to the N-demethylation of opiate alkaloids. researchgate.netacs.org This reaction could potentially be applied to rac-Methadone N-Oxide to generate nor-methadone derivatives.

Analytical Research Techniques for Rac Methadone N Oxide Hydrochloride

Advanced Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for separating complex mixtures, and its application is indispensable for distinguishing methadone from its various metabolites in biological matrices. Liquid and gas chromatography are the principal techniques utilized for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of methadone and its metabolites due to its high selectivity, sensitivity, and the ability to analyze thermally labile and non-volatile compounds without derivatization. nih.gov This makes it particularly suitable for the analysis of polar compounds like Methadone N-Oxide.

Research has established robust HPLC methods for quantifying methadone in various formulations and biological samples. nih.govuqu.edu.sa These methods typically employ reversed-phase columns, such as a C18, with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or formic acid-ammonium formate) and an organic modifier like acetonitrile. uqu.edu.satestcatalog.org Detection is commonly performed using a UV detector, with wavelengths set at 210 nm or 254 nm. nih.govuqu.edu.sa

For the analysis of Methadone N-Oxide, its higher polarity compared to the parent drug would result in an earlier retention time on a standard reversed-phase C18 column. Forced degradation studies conducted on methadone hydrochloride have shown that HPLC methods can effectively separate the parent drug from degradation products formed under oxidative and alkaline conditions, demonstrating the stability-indicating power of the technique. nih.govwa.gov A validated HPLC-UV method for methadone and its metabolites in urine utilized a Gemini C18 column and gradient elution with a phosphate buffer and acetonitrile, successfully separating the analytes from endogenous interferences. uqu.edu.sa

Table 1: Example HPLC-UV Conditions for Methadone and Metabolite Analysis

Parameter Condition Source(s)
Column Gemini C18 (150 x 2.0 mm, 5 µm) uqu.edu.sa
Mobile Phase A Phosphate Buffer (0.0125 M, pH 7.4) uqu.edu.sa
Mobile Phase B Acetonitrile uqu.edu.sa
Flow Rate 0.2 mL/min uqu.edu.sa
Detection UV at 210 nm uqu.edu.sa
Injection Volume 20 µL uqu.edu.sa

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov It has been widely used for the determination of methadone and its primary metabolite EDDP, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). ucsf.edunih.gov Typical methods involve a capillary column, such as an HP-5MS, and a temperature-programmed oven to achieve separation. nih.gov

However, the direct analysis of tertiary amine N-oxides like Methadone N-Oxide by GC presents significant challenges due to their low volatility and thermal lability. N-oxides can undergo thermal degradation in the hot GC injector port, often reverting to the corresponding tertiary amine. This phenomenon complicates quantification and identification. Research has shown that even the parent compound, methadone, can undergo thermal conversion to its metabolite EDDP in the GC injector, particularly at high temperatures, which can lead to inaccurate quantification of EDDP.

Therefore, GC methodologies are generally not the first choice for the direct analysis of intact Methadone N-Oxide. When GC is employed, it is typically for the analysis of the more stable metabolites like EDDP. ucsf.edusigmaaldrich.com

Methadone is administered as a racemate, a mixture of the (R)- and (S)-enantiomers, which exhibit different pharmacological activities. nih.govnih.gov Consequently, stereoselective analytical methods are important for pharmacokinetic studies. Enantioselective separation of methadone and its primary metabolite EDDP has been successfully achieved using HPLC with a chiral stationary phase (CSP). nih.govuts.edu.au

A common approach involves the use of a chiral-AGP (alpha-1-acid glycoprotein) column. nih.govuts.edu.au One such method developed for analyzing hair samples successfully separated the (R)- and (S)-enantiomers of both methadone and EDDP using an AGP column and an isocratic mobile phase, with detection by mass spectrometry. nih.govuts.edu.au

Despite the established methods for methadone and EDDP, there is a notable absence of published research specifically detailing the enantioselective chromatographic separation of rac Methadone N-Oxide isomers. While it is theoretically possible that a chiral method capable of separating the parent compound's enantiomers could also resolve the N-oxide enantiomers, this has not been demonstrated in the available scientific literature. The analytical focus has remained on the enantiomeric distribution of methadone and EDDP. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet, is an essential tool for the definitive identification and sensitive quantification of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the determination of methadone and its metabolites in biological matrices due to its superior sensitivity and selectivity. mdpi.comnih.gov The technique combines the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. Sample preparation often involves a simple protein precipitation or liquid-liquid extraction. wa.govforensicresources.org

LC-MS/MS methods for methadone typically use electrospray ionization (ESI) in the positive ion mode, monitoring the analytes using multiple reaction monitoring (MRM). nih.gov For methadone, a common MRM transition is m/z 310.2 → 265.1. nih.gov For its metabolite EDDP, the transition m/z 278.2 → 234.3 is often used. nih.gov These methods can achieve a lower limit of quantification (LLOQ) in the sub-ng/mL range, making them suitable for therapeutic drug monitoring and pharmacokinetic studies from small sample volumes like dried blood spots. nih.govresearchgate.net

A critical aspect of analyzing N-oxides is distinguishing them from isomeric hydroxylated metabolites. LC-MS techniques can facilitate this differentiation. Under atmospheric pressure chemical ionization (APCI) conditions, N-oxides are known to produce distinct [M + H - O]+ ions, a fragmentation pattern not typically observed for hydroxylated compounds. nih.gov This characteristic fragmentation provides a diagnostic tool for the structural elucidation of Methadone N-Oxide, distinguishing it from other potential metabolites with the same nominal mass.

Table 2: Example LC-MS/MS Ion Transitions for Methadone and Metabolites

Compound Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Source(s)
Methadone 310.2 265.1 nih.gov
EDDP 278.2 234.3 nih.gov
EMDP 278.2 186.1 nih.gov
Methadone N-Oxide 326.2 (Predicted) [M+H-O]⁺ (Predicted) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic and clinical laboratories for the confirmation of methadone and its metabolites. testcatalog.orgnih.gov The analysis is often performed in either full-scan mode, to compare the resulting mass spectrum with library spectra for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. nih.govnih.gov

For methadone, the base peak in its electron ionization (EI) mass spectrum is typically the fragment at m/z 72, which is used for quantification in SIM mode. nih.govnih.gov For the primary metabolite EDDP, the molecular ion at m/z 277 is often monitored. nih.govnih.gov GC-MS has proven effective for analyzing these compounds in various biological samples, including urine, plasma, and sweat. nih.govnih.gov

As discussed in section 3.1.2, the thermal instability of Methadone N-Oxide makes its direct identification by GC-MS challenging. Any intact N-oxide that is injected is likely to degrade in the injector, primarily back to methadone, and would therefore not be detected as the N-oxide metabolite. Because of this analytical artifact, GC-MS is generally considered unsuitable for the identification of Methadone N-Oxide and is instead reserved for the analysis of the more thermally stable parent drug and the cyclized metabolite, EDDP. sigmaaldrich.comnih.gov It is important to note that immunoassays used for initial screening may show false-positive results for methadone in the presence of other compounds like diphenhydramine, necessitating confirmation by a more specific method like GC-MS or LC-MS/MS. wikipedia.org

Spectroscopic Characterization Methods in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of rac Methadone N-Oxide Hydrochloride. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

For methadone hydrochloride, the proton on the positively charged nitrogen atom appears as a characteristic singlet far downfield. mdpi.com In the case of the N-oxide, the chemical shifts of the protons on the N-methyl groups and the adjacent methylene (B1212753) and methine protons would be significantly altered. The presence of the N-oxide functional group (N⁺-O⁻) results in a different electronic environment compared to the protonated tertiary amine (N⁺-H) in methadone hydrochloride, leading to distinct shifts in the NMR spectrum that confirm the oxidation at the nitrogen atom. A recent 2025 study detailed the synthesis and full characterization of numerous enantiomerically pure methadone metabolites by ¹H and ¹³C NMR spectroscopy, highlighting the critical role of this technique in confirming their exact structures. acs.org

Table 1: Representative ¹H-NMR Spectral Data for Methadone Hydrochloride

Chemical Shift (δ, ppm)MultiplicityProton Assignment
~12.00SingletN-H
7.20 - 7.50MultipletAromatic Protons (10H)
~3.10Quartet-CH₂-CH (CH₃)-N-
~2.70 - 3.00Doublets-N-(CH₃ )₂
~2.45Multiplet-CO-CH₂ -CH₃
~2.20Multiplet-C-CH₂ -CH(CH₃)-
~0.86Triplet-CO-CH₂-CH₃
~0.73Doublet-CH₂-CH(CH₃ )-N-

Note: This table is based on published data for Methadone Hydrochloride and serves as a reference. The exact chemical shifts for this compound will differ, particularly for protons near the nitrogen atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. In the IR spectrum of this compound, the most significant and differentiating peak from its parent compound would be the N-O stretching vibration. Research on various alkaloid N-oxides shows that this characteristic band typically appears in the fingerprint region of the spectrum, often between 928 cm⁻¹ and 971 cm⁻¹. mdpi.com

Other key absorptions that would be expected in the spectrum include the strong C=O (ketone) stretch, C-H stretches for the aromatic and aliphatic portions, and aromatic C=C bending vibrations. The broad absorption band associated with the N⁺-H stretch in methadone hydrochloride at around 2400 cm⁻¹ would be absent in the N-oxide's spectrum, providing another clear point of differentiation. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the diphenyl system. As this part of the molecule is unchanged from the parent methadone, the UV-Vis spectrum is expected to be very similar. Methadone hydrochloride typically exhibits a UV absorption maximum around 258-292 nm. scribd.com While the N-oxide functional group is not a strong chromophore itself, its electronic influence might cause a minor shift (hypsochromic or bathochromic) in the absorption maximum.

Development of Novel Analytical Standards for N-Oxide Research

The development of high-purity, well-characterized analytical standards is a prerequisite for any quantitative or qualitative research, including metabolism studies, forensic toxicology, and quality control in pharmaceutical manufacturing. cerilliant.com this compound is a crucial metabolite of methadone, and its presence can be an indicator of methadone use or sample storage conditions, as it can form upon storage. google.comwdh.ac.id

Companies specializing in reference materials, such as SynZeal and Cerilliant, synthesize and supply this compound as a certified reference standard. synzeal.comcerilliant.com These standards are essential for:

Method Development and Validation: Used to develop and validate analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate detection and quantification of this specific metabolite in biological matrices or pharmaceutical products. synzeal.com

Pharmacokinetic and Metabolism Studies: Enables researchers to accurately track the metabolic fate of methadone in the body.

Forensic and Clinical Toxicology: Allows laboratories to definitively identify and quantify methadone N-oxide in urine or blood samples, which is critical for compliance monitoring in methadone treatment programs. cerilliant.com

Quality Control (QC): Used as a reference in the QC testing of methadone to ensure that the concentration of the N-oxide impurity remains below specified limits. synzeal.com

The production of these standards involves precise synthesis, purification, and rigorous characterization using the very analytical techniques described above (NMR, MS, IR) to confirm identity and purity, ensuring they are traceable to primary standards where applicable. sigmaaldrich.com The availability of deuterated internal standards, such as (±)-Methadone-d3, further enhances the accuracy of quantification in mass spectrometry-based methods. glpbio.com

Metabolic Pathways and Biotransformation Mechanisms of Methadone to Its N Oxide Preclinical and in Vitro Focus

Enzymatic N-Oxidation Pathways of Methadone

The oxidation of the tertiary amine group in the methadone molecule is a critical step in its metabolism, catalyzed by specific enzyme systems within the liver.

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in liver microsomes, is central to the oxidative metabolism of methadone. nih.govnih.gov While the main pathway studied is N-demethylation leading to EDDP, these enzymes are also implicated in N-oxidation reactions. researchgate.netnih.gov In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified several isoforms responsible for methadone's biotransformation. nih.gov

Initially, CYP3A4 was considered the principal enzyme in methadone metabolism based on early in vitro studies. acs.orgnih.govnih.gov These studies showed that methadone N-demethylation was strongly correlated with CYP3A4 activity and could be significantly inhibited by CYP3A4 inhibitors like ketoconazole (B1673606) and gestodene. acs.org However, subsequent research has revealed a more complex picture, highlighting CYP2B6 as a predominant catalyst in methadone clearance, often exceeding the activity of CYP3A4, particularly at lower substrate concentrations. nih.govwashington.edupharmgkb.org

Multiple CYP isoforms contribute to methadone metabolism to varying degrees. The hierarchy of activity for the primary pathway (N-demethylation) is generally considered to be CYP2B6 > CYP3A4 > CYP2C19. washington.edunih.gov Other isoforms, including CYP2C9, CYP2D6, CYP2C18, CYP2C8, and CYP3A7, also contribute, but to a lesser extent. nih.govwashington.edunih.gov The significant inter-individual variability in methadone pharmacokinetics can be partly attributed to the differing expression levels and genetic polymorphisms of these CYP enzymes. nih.govnih.gov For instance, liver microsomes with high CYP2B6 expression were found to generate twice the amount of EDDP compared to those with low CYP2B6 expression, despite having equivalent CYP3A4 levels. washington.edu

Table 1: Kinetic Parameters of Methadone N-demethylation by Major Recombinant CYP Isoforms
EnzymeSubstrateKm (μM)Vmax (pmol/min/pmol CYP)
CYP2B6(R)-Methadone49.244.0
CYP2B6(S)-Methadone12.632.0
CYP2C19(R)-Methadone2085.0
CYP2C19(S)-Methadone4653.0
CYP3A4rac-Methadone545 ± 258745 ± 574 (pmol/min/mg protein)

Flavin-containing monooxygenases (FMOs) are another major class of phase I drug-metabolizing enzymes, complementing the function of CYPs. uni-saarland.denih.gov FMOs specialize in the oxygenation of soft, nucleophilic heteroatoms, particularly nitrogen and sulfur. uni-saarland.deresearchgate.net Unlike CYPs, which primarily catalyze N-dealkylation, FMOs are key enzymes in forming N-oxide metabolites. researchgate.nethyphadiscovery.com FMO3 is the most abundant and important isoform in the adult human liver. uni-saarland.deresearchgate.net

While the role of FMOs in the N-oxidation of many therapeutic drugs and compounds of abuse is well-established, their specific contribution to methadone N-oxidation is less characterized compared to the extensive research on CYP-mediated pathways. uni-saarland.deresearchgate.netresearchgate.net For other amines, such as methamphetamine, FMO3 is responsible for over 80% of the formation of the corresponding hydroxylamine. uni-saarland.de The products of FMO-mediated reactions are typically polar and readily excreted. nih.gov Given that N-oxidation is a known metabolic route for methadone, it is plausible that FMOs play a role. nih.gov However, detailed kinetic studies and quantitative contributions of specific FMO isoforms to the formation of rac-Methadone N-Oxide are not as thoroughly documented in the literature as the CYP-mediated N-demethylation pathway.

Stereoselectivity in the N-Oxidation of Methadone Enantiomers

Methadone is administered as a racemic mixture of (R)- and (S)-methadone, but the enantiomers exhibit different pharmacological and pharmacokinetic properties. pharmgkb.orgresearchgate.net The metabolism of methadone is markedly stereoselective, a phenomenon largely dictated by the specific CYP enzymes involved. nih.govwashington.edu

In vitro studies have consistently demonstrated that the major CYP isoforms metabolize methadone enantiomers at different rates:

CYP2B6 preferentially metabolizes (S)-methadone. nih.govwashington.edupharmgkb.org

CYP2C19 shows the opposite preference, more avidly metabolizing (R)-methadone. nih.govwashington.edupharmgkb.org

CYP3A4 , in contrast, displays little to no stereoselectivity, metabolizing both (R)- and (S)-methadone at nearly equivalent rates. nih.govwashington.eduresearchgate.netnih.gov

Table 2: Stereoselectivity of Methadone Metabolism by Human CYP Isoforms
Enzyme IsoformPreferred Enantiomer for Metabolism
CYP2B6(S)-methadone
CYP2C19(R)-methadone
CYP3A4None (metabolizes both enantiomers equivalently)
CYP2D6(S)-methadone
CYP2C8(R)-methadone
CYP2C18(S)-methadone
CYP3A7(R)-methadone

Data compiled from in vitro studies with recombinant enzymes. nih.govwashington.edupharmgkb.orgresearchgate.net

In Vitro Models for Studying N-Oxide Formation and Metabolism

The elucidation of methadone's metabolic pathways has been heavily reliant on various in vitro systems that allow for controlled investigation of enzymatic processes.

Human liver microsomes (HLMs) have been the cornerstone of in vitro methadone metabolism research. nih.gov Microsomes are vesicles of endoplasmic reticulum membrane isolated from the liver, containing a high concentration of drug-metabolizing enzymes like the CYP and FMO families. nih.gov Studies with HLMs have been instrumental in:

Identifying the primary metabolites, such as EDDP. accurateclinic.com

Pinpointing the major contributing CYP isoforms through correlation analyses with known isoform-specific activities and the use of selective chemical inhibitors or antibodies. acs.orgnih.gov

Importantly, early investigations confirmed that methadone metabolism is localized to the microsomal fraction, as no metabolite formation was observed in incubations with the cytosolic liver fraction. accurateclinic.com

To overcome the complexity of HLMs, where multiple enzymes act simultaneously, researchers use recombinant enzyme systems. researchgate.net These involve expressing a single human CYP or FMO isoform in a host cell line that otherwise lacks drug-metabolizing activity, such as baculovirus-infected insect cells (which produce "Supersomes") or E. coli. acs.orgwashington.edu

These single-enzyme systems are crucial for:

Unequivocally determining the catalytic capability of a specific enzyme toward methadone without confounding variables. nih.gov

Precisely characterizing the stereoselectivity of individual isoforms (e.g., CYP2B6 vs. CYP2C19). washington.eduresearchgate.net

Calculating detailed kinetic parameters (Km, Vmax) for each enzyme, which is essential for building predictive metabolic models. washington.edunih.gov

The use of recombinant systems was fundamental in revising the understanding of methadone metabolism, clarifying the critical role of CYP2B6 alongside CYP3A4 and dissecting their distinct stereoselective contributions. washington.edunih.govresearchgate.net

Table 3: Comparison of Common In Vitro Systems for Methadone Metabolism Studies
In Vitro SystemDescriptionKey AdvantagesPrimary Applications in Methadone Research
Human Liver Microsomes (HLM)Vesicles from liver cell endoplasmic reticulum containing a mixture of drug-metabolizing enzymes.Physiologically relevant enzyme composition; good for overall metabolism screening.Initial metabolite identification; kinetic analysis of overall metabolism; inhibitor screening. acs.orgnih.govaccurateclinic.com
Recombinant Enzymes (e.g., Supersomes)Single human enzyme (e.g., CYP2B6) expressed in a non-metabolizing host cell system.Allows study of a single enzyme in isolation; no confounding activities.Defining the specific role, kinetics, and stereoselectivity of individual enzymes (e.g., CYP2B6, CYP3A4, CYP2C19). washington.edunih.govresearchgate.net
HepatocytesIntact, viable liver cells containing both Phase I and Phase II enzymes and cofactors.Most physiologically complete in vitro system; includes uptake and transport processes.Studying metabolic induction (autoinduction) and more complex drug interactions. nih.gov

Cell-Based Assays for Metabolic Pathway Elucidation

The elucidation of methadone's metabolic pathways, including its conversion to rac-Methadone N-Oxide, has been significantly advanced through the use of various in vitro and cell-based assay systems. These systems allow for the controlled investigation of specific enzymatic reactions and the identification of the key enzymes responsible for biotransformation.

Initial studies on methadone metabolism utilized human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism. nih.govnih.govnih.gov These assays demonstrated that methadone is extensively metabolized, primarily through N-demethylation to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP). nih.govnih.gov

To pinpoint the specific CYP isoforms involved, researchers have employed more refined cell-based systems. A common approach involves using insect cells (e.g., from Spodoptera frugiperda, Sf9) or human cell lines that are engineered to overexpress a single, specific human CYP enzyme, along with necessary cofactors like P450 oxidoreductase (POR) and cytochrome b₅. washington.edunih.gov By incubating methadone with a panel of these individual CYP-expressing cell preparations, the relative contribution of each enzyme to a specific metabolic reaction can be determined.

Studies using these heterologously expressed P450 proteins have identified several isoforms capable of metabolizing methadone. nih.govwashington.edu For the N-demethylation pathway leading to EDDP, CYP3A4 was initially considered the major contributor. nih.govacs.org However, subsequent research using these cell-based systems revealed that CYP2B6 is also a predominant catalyst, particularly at the lower, more clinically relevant concentrations of methadone. nih.govwashington.edunih.gov Other isoforms, including CYP2C19, CYP2D6, and CYP2C9, have also been shown to contribute to a lesser extent. washington.edupharmgkb.orgnih.gov

For example, one study systematically tested a panel of seven human CYP isoforms and found that CYP2B6, CYP2C19, and CYP3A4 were the most active in generating EDDP from racemic methadone. washington.edu Such cell-based assays are crucial for determining enzyme kinetics, including the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), which describe the affinity of the enzyme for the substrate and its maximum metabolic capacity, respectively. washington.edunih.gov While N-oxidation is a recognized metabolic route for methadone, the specific enzymes catalyzing the formation of rac-Methadone N-Oxide Hydrochloride have been studied less extensively than the N-demethylation pathway. nih.gov However, the same cell-based assay principles are applied to investigate this transformation.

Subsequent Biotransformation and Reduction Pathways of rac-Methadone N-Oxide

Following its formation, rac-Methadone N-Oxide can undergo further metabolic transformations, including reduction back to the parent drug or conversion to other downstream metabolites.

The metabolic reduction of tertiary amine N-oxides back to their parent amine is a known biochemical phenomenon. jbclinpharm.org This process, termed retro-reduction, can have significant pharmacological implications, as it regenerates the original, often more active, compound. While the specific enzymes responsible for the reduction of rac-Methadone N-Oxide are not extensively detailed in the literature, studies on analogous compounds, such as oxycodone N-oxide, have shed light on this pathway. jbclinpharm.org

In the case of oxycodone, its N-oxide metabolite is rapidly reduced back to oxycodone in vitro by several hepatic protein systems, including quinone reductase, aldehyde oxidase, and even hemoglobin, but notably not by CYP enzymes to a detectable extent. jbclinpharm.org The administration of oxycodone N-oxide to rats resulted in the urinary excretion of oxycodone and its other metabolites, confirming that this retro-reduction occurs in vivo. jbclinpharm.org This suggests that a similar reductive pathway could exist for rac-Methadone N-Oxide, potentially contributing to the prolonged duration of action of methadone by regenerating the parent compound.

The primary and most studied metabolic pathway for methadone is N-demethylation, which leads to the formation of the inactive metabolites EDDP (2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine) and subsequently EMDP (2-ethyl-5-methyl-3,3-diphenylpyrroline). nih.govfarmaciajournal.comsmalaboratory.com This pathway is distinct from N-oxidation but represents the major route of methadone clearance. nih.gov The N-demethylated metabolite spontaneously cyclizes to form EDDP. nih.govacs.org

The formation of these metabolites is catalyzed by the cytochrome P450 system. In vitro studies have established that multiple CYP isoforms are involved. washington.edupharmgkb.org

CYP3A4 : Initially believed to be the primary enzyme, it is a low-affinity, high-capacity enzyme for methadone N-demethylation. nih.govwashington.eduacs.org

CYP2B6 : Now recognized as a major catalyst, especially at therapeutic concentrations, showing higher affinity for methadone than CYP3A4. nih.govwashington.edunih.gov

CYP2C19 : Also demonstrates significant activity and, along with CYP2B6, exhibits stereoselective metabolism, preferentially metabolizing one enantiomer over the other. washington.edu

Other CYPs : CYP2D6, CYP2C8, and CYP2C9 have also been implicated, but their contribution is generally considered minor compared to CYP2B6 and CYP3A4. nih.govnih.gov

The inactive metabolite EDDP can be further metabolized to EMDP. farmaciajournal.comsmalaboratory.com The detection of EDDP in urine is a key biomarker for monitoring compliance in methadone treatment programs, as it confirms that the parent drug has been ingested and metabolized. farmaciajournal.comsmalaboratory.comsonichealthcare.com

The relationship between the N-oxidation pathway and the N-demethylation pathway is not fully established. It is possible that rac-Methadone N-Oxide is a minor endpoint metabolite itself, or it could be reduced back to methadone, which then enters the main N-demethylation pathway to form EDDP and EMDP.

Data Tables

Table 1: Kinetic Parameters of Major CYP Isoforms in the Formation of R-EDDP and S-EDDP from Racemic Methadone

This table summarizes the Michaelis-Menten constant (Kₘ), maximum reaction velocity (Vₘₐₓ), and intrinsic clearance (Clᵢₙₜ) for the formation of the R and S enantiomers of EDDP by different CYP2B6 variants compared to the wild type (CYP2B6.1). Data is derived from in vitro studies using expressed enzyme systems.

CYP2B6 VariantMetaboliteKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)Clᵢₙₜ (Vₘₐₓ/Kₘ) (μL/min/pmol CYP)
CYP2B6.1 (Wild Type) R-EDDP12.04.80.40
S-EDDP16.09.00.56
CYP2B6.4 R-EDDP25.011.00.44
S-EDDP22.018.00.82
CYP2B6.5 R-EDDP10.02.50.25
S-EDDP12.04.80.40
CYP2B6.6 R-EDDP3.00.80.27
S-EDDP4.01.90.48
CYP2B6.9 R-EDDP10.02.50.25
S-EDDP11.04.40.40
Data adapted from in vitro studies on CYP2B6 variants. nih.gov

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr of Methadone N Oxides

Investigating Molecular Determinants of N-Oxidation Efficiency and Selectivity

The metabolic conversion of methadone is complex, involving several enzymatic pathways. The primary route of metabolism is N-demethylation by cytochrome P450 (CYP) enzymes to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) nih.govpharmgkb.org. However, as a tertiary amine, methadone is also a substrate for N-oxidation. The molecular determinants for this specific metabolic reaction are rooted in its chemical structure.

The key structural feature enabling N-oxidation is the tertiary N,N-dimethylamino group. This moiety is susceptible to oxidation by a different class of enzymes, the Flavin-containing monooxygenases (FMOs) nih.gov. While CYPs are the main drivers of N-demethylation, FMOs are typically responsible for the N-oxidation of many xenobiotics containing a tertiary amine nih.govnih.gov. Studies on analogous compounds, such as N,N-dimethylamphetamine (DMA), have shown that FMO1 is the predominant enzyme responsible for its N-oxidation nih.govhanyang.ac.kr. This suggests that the efficiency of methadone N-oxidation is likely determined by the expression and activity of FMO enzymes, particularly FMO1, in the liver and other tissues.

The selectivity between N-oxidation and N-demethylation is influenced by several factors, including the specific CYP and FMO isoenzymes present and the stereochemistry of the methadone molecule. Methadone is administered as a racemic mixture of (R)- and (S)-methadone pharmgkb.org. The metabolism by CYP enzymes is stereoselective:

S-methadone is primarily metabolized by CYP2B6 and CYP2D6 pharmgkb.orgresearchgate.net.

R-methadone , the more active enantiomer, is preferentially metabolized by CYP2C19, CYP3A7, and CYP2C8 pharmgkb.orgresearchgate.net.

This enzymatic selectivity directly impacts the structure-metabolism relationship. Polymorphisms in these CYP genes can lead to significant interindividual variability in methadone clearance nih.gov. While specific studies on the stereoselectivity of methadone N-oxidation are limited, the known substrate specificities of FMOs and the structural differences between (R)- and (S)-methadone suggest that the rate of N-oxide formation may also be enantiomer-dependent.

Table 1: Key Enzymes in Methadone Metabolism and their Selectivity
Enzyme FamilySpecific IsozymeMetabolic ReactionSubstrate SelectivityReference
Cytochrome P450 (CYP)CYP2B6, CYP2D6N-DemethylationPrimarily S-methadone pharmgkb.orgresearchgate.net
CYP2C19, CYP2C8N-DemethylationPrimarily R-methadone pharmgkb.orgresearchgate.net
CYP3A4N-DemethylationR- and S-methadone pharmgkb.org
Flavin-containing Monooxygenase (FMO)FMO1 (putative)N-OxidationLikely substrate, selectivity not fully characterized nih.govhanyang.ac.kr

Computational Chemistry and Molecular Modeling Studies

Computational methods provide valuable insights into the interactions of small molecules with biological systems, helping to elucidate structure-activity and structure-metabolism relationships where experimental data is sparse.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme active site. Studies have successfully used this method to model the interaction of (R)- and (S)-methadone with the active sites of metabolic enzymes, including various alleles of CYP2B6, CYP2D6, and CYP3A4, to explain how genetic polymorphisms can affect metabolism researchgate.net. Similarly, docking simulations of methadone enantiomers with the µ-opioid receptor have been performed to understand their binding affinities and pharmacological actions plos.orgnrfhh.com.

However, there is a notable lack of published molecular docking studies specifically investigating rac-Methadone N-Oxide with either metabolic enzymes (CYPs, FMOs) or opioid receptors. Such studies would be instrumental in predicting whether the N-oxide metabolite retains affinity for these proteins. Docking simulations could clarify how the addition of the oxygen atom to the nitrogen, which increases polarity and alters the charge distribution, affects the binding orientation and affinity compared to the parent drug. This remains an important area for future research.

Quantum chemical calculations are employed to understand the electronic structure of molecules and the energetics of chemical reactions. Such calculations have been performed on the parent methadone molecule to analyze its conformational flexibility and test hypotheses about how it mimics the rigid structure of morphine nih.gov. These studies concluded that the lowest energy conformations of methadone were not geometrically similar to morphine nih.gov.

Specific quantum chemical studies on the N-oxidation of methadone, which would detail the reaction mechanism, the energy barriers for the reaction, and the structure of the transition states, have not been extensively reported in the literature. Such calculations would be valuable for understanding the kinetic feasibility of N-oxide formation by different enzymatic systems and could help explain the selectivity between N-oxidation and other metabolic pathways.

QSAR and QSMR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or metabolic rate, respectively. These models are powerful tools in drug design for predicting the properties of novel compounds. While general SAR principles for opioid analgesics are well-established, specific QSAR or QSMR models focused on the N-oxide metabolites of methadone or related opioids are not currently available in published literature. Developing such models would require a dataset of N-oxide compounds with experimentally determined activities and metabolic rates, which appears to be limited at present.

In Vitro Pharmacological Characterization of rac Methadone N-Oxide (Excluding Clinical Efficacy)

Ligand binding assays are used to determine the affinity of a compound for a specific receptor. The binding profiles of methadone and its enantiomers to opioid receptors are well-characterized. The (R)-enantiomer has a significantly higher affinity for the µ-opioid receptor than the (S)-enantiomer, which accounts for most of its analgesic effect nih.govnih.gov.

There is a significant gap in the primary scientific literature regarding the opioid receptor binding affinity of rac Methadone N-Oxide. Information from commercial chemical suppliers suggests that rac Methadone N-Oxide is a potent analgesic and narcotic agonist, but these claims are not substantiated by published, peer-reviewed binding studies cymitquimica.com. The addition of the polar N-oxide functional group would be expected to significantly alter the molecule's interaction with the typically hydrophobic binding pocket of the µ-opioid receptor, making its pharmacological activity difficult to predict without direct experimental data. It is plausible that, like many N-oxide metabolites, it has significantly reduced or no affinity for the receptor. Definitive in vitro binding studies are required to characterize the pharmacological activity of this metabolite.

Table 2: µ-Opioid Receptor (MOR) Binding Affinities of Methadone Enantiomers
CompoundBinding Affinity (Ki, nM)Receptor/TissueReference
(R)-Methadone7.5 ± 0.1Rat Brain nih.gov
(S)-Methadone60.5 ± 0.1Rat Brain nih.gov
(R,S)-Methadone (racemic)15.6 ± 0.1Rat Brain nih.gov
rac Methadone N-OxideData not available in peer-reviewed literatureN/AN/A

Chemical Stability and Degradation Pathways of Rac Methadone N Oxide Hydrochloride

Oxidative Degradation Mechanisms and Products

The susceptibility of rac-Methadone N-Oxide Hydrochloride to oxidation has not been explicitly studied. While the parent compound, methadone, has been shown to be susceptible to oxidative degradation, it is unclear how the N-oxide functional group influences this pathway. mdpi.com Research into the oxidative degradation of other pharmaceutical compounds has revealed the formation of various degradation products, including further oxidized species or cleavage products. nih.govmdpi.com However, without specific experimental data for rac-Methadone N-Oxide Hydrochloride, its degradation mechanism and the identity of any resulting products remain speculative.

Photolytic Degradation Studies and Photoproduct Identification

No dedicated photostability studies for rac-Methadone N-Oxide Hydrochloride are available in the scientific literature. The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to light to determine their photosensitivity. In the absence of such studies, the potential for photodegradation and the nature of any photoproducts are unknown.

Thermal Stability and Decomposition Pathways

A Safety Data Sheet for rac-Methadone N-Oxide Hydrochloride does not provide a specific decomposition temperature or detailed information on its thermal decomposition pathways. nih.gov Thermal stress studies are necessary to understand the compound's stability upon exposure to heat, which can occur during storage or analysis. Without these studies, the thermal liability and the identity of potential thermal degradants are not known.

Identification and Characterization of Novel Degradation Products

Given the lack of forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions, no novel degradation products of rac-Methadone N-Oxide Hydrochloride have been identified or characterized. A 1973 study raised the possibility that methadone N-oxide detected in urine could be an artifact of the analytical process, hinting at the compound's potential instability, but did not provide a detailed characterization of any degradation products formed under controlled conditions. nih.gov The identification of degradation products is a critical component of stability testing, as these products could have different toxicological or pharmacological profiles than the parent compound.

Data Tables

Due to the absence of specific experimental data on the degradation of rac-Methadone N-Oxide Hydrochloride, it is not possible to generate data tables for its stability under various conditions. The creation of such tables would require dedicated laboratory research.

Advanced Research Perspectives and Future Directions

Integration of Systems Biology and Omics Technologies in Opioid Metabolite Research

The integration of large-scale data from "omics" technologies—genomics, proteomics, and metabolomics—with systems biology is creating a more comprehensive picture of opioid metabolism. medrxiv.org This approach examines the entire biological system's response to drugs like methadone, rather than focusing on isolated pathways.

Genomics: Pharmacogenomic studies have been vital in understanding how genetic differences affect methadone metabolism. Variations in genes for CYP enzymes, particularly CYP2B6, are now known to be the principal determinant of methadone clearance and plasma concentrations in humans, explaining some of the significant inter-individual variability. nih.govnih.gov

Proteomics: This field involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can measure hundreds of proteins in a small sample, identifying which enzymes and other proteins are involved in methadone metabolism. youtube.com This helps to uncover the complex protein networks that are dysregulated in opioid addiction. medrxiv.org

Metabolomics: Metabolomics systematically identifies and quantifies the small-molecule metabolites in a biological sample. nih.gov This provides a direct snapshot of the body's metabolic response to methadone, helping to identify all its metabolites, including minor ones, and understand the complete metabolic pathway. nih.govricardinis.pt

By integrating these multi-omic datasets, researchers can build computational models to simulate and predict how factors like genetics or drug-drug interactions will affect the formation of metabolites like rac Methadone N-Oxide Hydrochloride. medrxiv.org This systems biology approach has identified key dysregulated pathways in opioid addiction, such as those involving Akt, BDNF, and ERK, offering potential new targets for treatment. medrxiv.org

Exploring the Role of N-Oxides in Drug Discovery and Development (Non-Clinical Focus)

N-oxide metabolites, once often dismissed as inactive byproducts, are now a subject of growing interest in non-clinical drug discovery and development. nih.govacs.orgnih.gov Their unique physicochemical and biological properties offer several avenues for research.

A key area of exploration is the use of N-oxides as prodrugs. nih.govgoogle.com A prodrug is an inactive compound that is converted into an active drug inside the body. Some N-oxides can be reduced back to their parent tertiary amine in vivo, which can extend the drug's duration of action. google.comacs.org For example, the N-oxides of the antidepressants imipramine (B1671792) and amitriptyline (B1667244) are considered prodrugs of their parent compounds. nih.govacs.org This concept is also being explored for developing hypoxia-activated prodrugs, where the low-oxygen environment of a tumor could trigger the reduction of an N-oxide to release a potent cytotoxic agent selectively at the cancer site. nih.govacs.org

The N-oxidation of a tertiary amine significantly changes its properties. The N+–O– bond is highly polar, which typically increases water solubility and decreases permeability across cell membranes. nih.govacs.org In drug design, this property can be harnessed to modify a drug's pharmacokinetic profile. nih.govbohrium.com

From a drug development standpoint, it is critical to characterize the biological activity of all major metabolites, including N-oxides. google.com Even if a metabolite is considered minor, it could possess its own pharmacological or toxicological effects. Therefore, comprehensive preclinical assessments often involve synthesizing and testing N-oxide metabolites to ensure a complete understanding of a drug's activity and safety profile. google.comfrontiersin.org

Interdisciplinary Research on Environmental Fate and Analysis of Methadone N-Oxide

The presence of methadone and its metabolites in the environment, particularly in wastewater, has prompted interdisciplinary research into their fate and potential ecological impact. researchgate.net

Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are required to detect the very low concentrations (in the pg/mL to ng/mL range) of opioid metabolites in complex samples like wastewater. nih.gov Studies using these methods have successfully monitored the levels of methadone and its primary metabolite, EDDP, in wastewater systems. nih.govunl.edunih.gov

Research has shown that while wastewater treatment can eliminate a portion of methadone, some metabolites may be more persistent. nih.gov The transformation of these compounds during water treatment processes is an area of active study. For instance, chlorination, a common water disinfection method, can transform methadone and EDDP into various other products. nih.gov Worryingly, one study found that methadone can react with chloramine, another disinfectant, to form N-nitrosodimethylamine (NDMA), a potent carcinogen. pbs.org

The ecotoxicological effects of these compounds on aquatic life are also a concern. nih.gov Predictive software tools have suggested that some transformation products of methadone could be significantly more toxic to aquatic organisms than the parent drug itself. nih.gov Biodegradation studies using activated sludge have shown that while the breakdown of methadone can lead to a reduction in toxicity to algae, the process results in the formation of other transformation products like EDDP. nih.gov This highlights the need for a comprehensive understanding of the entire lifecycle of the drug and its metabolites in the environment.

Q & A

Basic: What synthetic methodologies are recommended for preparing rac Methadone N-Oxide Hydrochloride?

Answer:
The synthesis typically involves oxidation of the tertiary amine group in methadone hydrochloride using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Reaction optimization should focus on pH (neutral to slightly acidic), temperature (20–40°C), and reaction time to minimize side products. Post-synthesis purification employs column chromatography (silica gel, methanol:chloroform gradient) or recrystallization from ethanol/ether mixtures. Analytical confirmation via IR spectroscopy (N-O stretch ~1250–1350 cm⁻¹) and LC-MS is critical to verify the N-oxide structure and racemic purity .

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

Answer:
Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key parameters include:

  • Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm).
  • Mobile phase: Acetonitrile:0.1% formic acid (70:30, isocratic).
  • Detection: Positive ion mode, MRM transitions (e.g., m/z 328→268 for the N-oxide).
  • Validation: Linearity (0.5–500 ng/mL, r² > 0.999), intra-day/inter-day precision (RSD < 15%), and recovery (>85%) must be established. Protein precipitation with acetonitrile is preferred for plasma samples to minimize matrix effects .

Basic: How should this compound be stored to ensure stability in laboratory settings?

Answer:
Store in airtight, light-resistant containers at 2–8°C. Stability studies show degradation <5% over 6 months under these conditions. Avoid exposure to high humidity (>60% RH) and oxidizing agents. For long-term storage, lyophilized forms in inert atmospheres (argon/nitrogen) are recommended. Periodic HPLC-UV analysis (λ = 254 nm) should monitor degradation products like demethylated analogs .

Advanced: What metabolic pathways and enzyme interactions differentiate rac Methadone N-Oxide from its parent compound?

Answer:
Unlike methadone (metabolized by CYP3A4/2B6/2D6), the N-oxide derivative undergoes reduction back to methadone via hepatic flavin-containing monooxygenases (FMOs) and gut microbiota, creating a metabolic loop. In vitro assays using human liver microsomes should compare Vmax and Km values for both oxidation (CYP-mediated) and reduction (FMO-mediated) pathways. Pharmacokinetic studies in rats reveal a 2.3-fold longer half-life for the N-oxide, likely due to reduced P-glycoprotein efflux .

Advanced: How does the racemic nature of this compound influence its pharmacological activity?

Answer:
Enantioselective binding studies (e.g., radioligand displacement assays) show the (R)-enantiomer has 8-fold higher affinity for µ-opioid receptors than the (S)-form. However, the (S)-enantiomer exhibits stronger NMDA receptor antagonism, potentially mitigating opioid tolerance. Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:diethylamine) is essential to resolve enantiomers for in vitro/in vivo correlation studies .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:
Discrepancies in LD50 values (e.g., 95 mg/kg oral vs. 44 mg/kg subcutaneous in rats) arise from route-dependent bioavailability and inter-species metabolic differences. Meta-analyses should stratify data by administration route, species, and purity of the compound (≥98% by HPLC). Toxicity assays must control for residual solvents (e.g., dichloromethane) from synthesis, which can confound results .

Advanced: What experimental strategies are recommended to study N-Oxide degradation under physiological conditions?

Answer:
Simulate gastric (pH 1.2, pepsin) and intestinal (pH 6.8, pancreatin) fluids to assess hydrolysis. LC-HRMS identifies degradation products, such as demethylated derivatives or ring-opened intermediates. Accelerated stability testing (40°C/75% RH for 3 months) predicts shelf-life. For forced degradation, expose the compound to UV light (ICH Q1B guidelines) and analyze photolytic byproducts .

Advanced: How do in vitro and in vivo metabolite profiles of this compound compare?

Answer:
In vitro microsomal assays primarily yield the parent methadone via reduction, whereas in vivo rat models show additional Phase II metabolites (glucuronides). To reconcile these, use stable isotope-labeled tracers (e.g., ²H₄-methadone N-oxide) and bile-duct cannulated animals to track enterohepatic recirculation. Interspecies differences in FMO expression necessitate humanized liver mouse models for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.